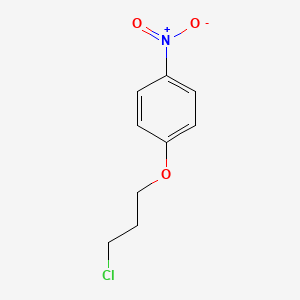

1-(3-Chloropropoxy)-4-nitrobenzene

Overview

Description

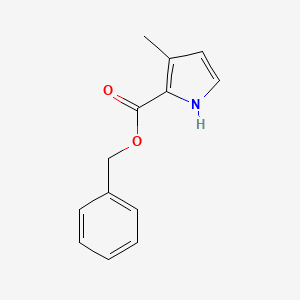

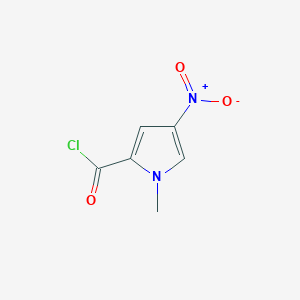

1-(3-Chloropropoxy)-4-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Nitro-1-(3-chloropropoxy)benzene and has a molecular formula of C9H10ClNO3.

Scientific Research Applications

Environmental Remediation

Research has indicated the effectiveness of certain nitroaromatic compounds in environmental remediation. For example, the reduction of nitro aromatic compounds (NACs) by zero-valent iron metal under anaerobic conditions to less harmful substances illustrates a potential environmental application. This process involves the reduction of nitrobenzene to aniline, with nitrosobenzene acting as an intermediate product. This finding suggests a pathway for treating groundwater contaminants using iron metal, potentially applicable to compounds like "1-(3-Chloropropoxy)-4-nitrobenzene" under similar conditions (Agrawal & Tratnyek, 1996).

Chemical Synthesis and Industrial Applications

In chemical synthesis, the manipulation of nitroaromatic compounds' isotopic abundance has been explored. A study on 1-Chloro-3-nitrobenzene (3-CNB), a compound structurally related to "this compound," revealed that biofield energy treatment could alter isotopic abundance ratios. This alteration potentially affects physicochemical and thermal properties, which could be beneficial for synthesizing pharmaceuticals, dyes, and agricultural chemicals. The research provides a foundation for exploring the isotopic engineering of "this compound" for similar applications (Trivedi et al., 2016).

Material Science and Sensing Applications

The development of sensitive electrochemical sensors for detecting environmental pollutants has incorporated nitroaromatic compounds. A study on the electrochemical sensing of 1-chloro-4-nitrobenzene, a compound related to "this compound," utilized β-cyclodextrin/carbon nanohorn nanohybrids. This research underscores the potential of "this compound" in designing advanced materials for environmental monitoring, highlighting its role in detecting specific pollutants in water and other media (Kingsford et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various targets such as estrogen receptors and odorant binding proteins . The role of these targets is crucial in cellular signaling and physiological processes.

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes . For instance, some compounds are known to exhibit antiestrogenic activity by binding to estrogen receptors, thereby inhibiting the transcription of estrogenic information to the cell nucleus .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in cellular signaling and metabolism .

Result of Action

Similar compounds have been reported to cause significant changes in cellular processes, such as increased lipid peroxidation and decreased levels of reduced glutathione .

properties

IUPAC Name |

1-(3-chloropropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKNDFJBFPOWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474309 | |

| Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79096-54-1 | |

| Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.